
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate is an organic compound that belongs to the class of phosphoramidates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both phosphoramidate and ester functional groups in this molecule suggests potential reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate typically involves the following steps:
Formation of the Phosphoramidate Group: This can be achieved by reacting a suitable amine with a phosphorochloridate under controlled conditions.
Esterification: The ester group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phosphoramidate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various phosphoramidate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate or prodrug.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phosphoramidate group can act as a bioisostere, mimicking the structure and function of phosphate groups in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(Dimethoxyphosphoryl)-2-(4-nitrobenzamido)acetate: Similar structure but with a nitro group instead of a methoxy group.
Ethyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate is unique due to the presence of both methoxy and phosphoramidate groups, which confer specific reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H18NO7P |
|---|---|
Peso molecular |
331.26 g/mol |
Nombre IUPAC |
methyl 2-dimethoxyphosphoryl-2-[(4-methoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H18NO7P/c1-18-10-7-5-9(6-8-10)11(15)14-12(13(16)19-2)22(17,20-3)21-4/h5-8,12H,1-4H3,(H,14,15) |
Clave InChI |
PDYHCETWPYYUPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


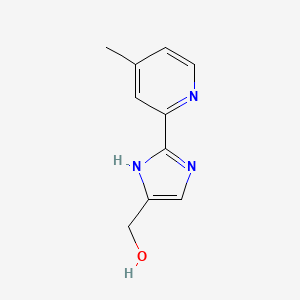
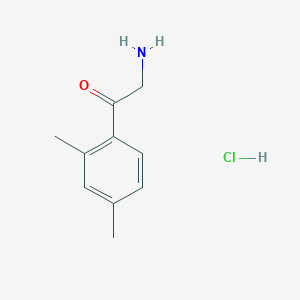
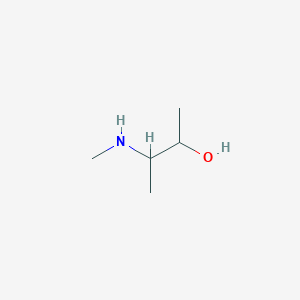
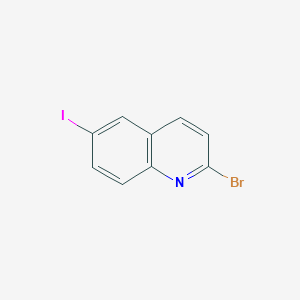

![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)



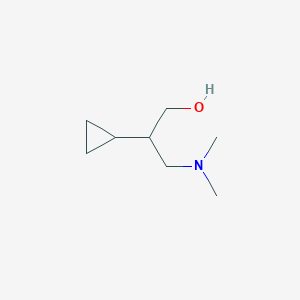
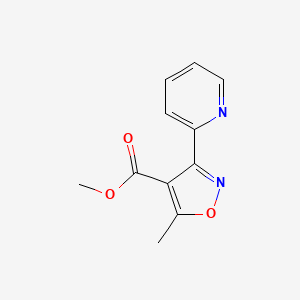
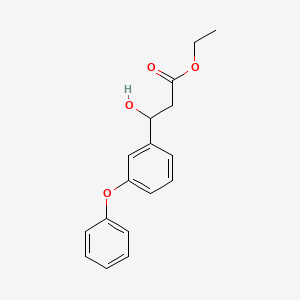
![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)
